

Application Notes: 1H-Indazol-6-amine in Fragment-Based Drug Design

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Compound of Interest		
Compound Name:	1H-Indazol-6-amine	
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Introduction

The 1H-indazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] [2] Within the paradigm of Fragment-Based Drug Design (FBDD), the 1H-indazole moiety, and specifically derivatives like **1H-Indazol-6-amine**, serve as high-value starting points for developing potent and selective inhibitors.[2] This is particularly true for protein kinase inhibitors, where the indazole core can act as a bioisostere for indole or phenol and form critical hydrogen bond interactions with the hinge region of the kinase active site.[2][3] The 6-amino group provides a versatile chemical handle for synthetic elaboration, allowing for fragment "growing" or "linking" strategies to enhance binding affinity and selectivity.[4][5]

The FBDD approach leverages the high "hit rate" of small, low-complexity molecules (<300 Da) to efficiently explore the chemical space of a biological target.[4] These initial fragment hits, though often exhibiting weak binding (in the high μ M to mM range), bind efficiently and can be optimized into potent lead compounds.



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Figure 1. General workflow for Fragment-Based Drug Design (FBDD).

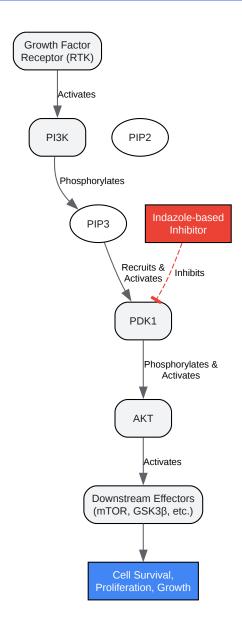
Applications & Quantitative Data

Derivatives of **1H-Indazol-6-amine** have been successfully employed as fragments to develop potent inhibitors against several important protein kinase targets implicated in oncology and other diseases. The amino group at the 6-position serves as a key vector for synthetic modification to improve potency and selectivity.

Targeting the PI3K/PDK1/AKT Signaling Pathway

The PI3K/PDK1/AKT pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth; its hyperactivation is a hallmark of many human cancers.[6][7] Phosphoinositide-Dependent Kinase-1 (PDK1) is a master kinase that activates AKT and other AGC kinases, making it an attractive target for cancer therapy.[8][9] Fragment-based approaches using an indazole core have led to the discovery of potent PDK1 inhibitors.[10]





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Figure 2. Simplified PDK1/AKT signaling pathway targeted by indazole-based inhibitors.

Targeting Other Kinases

The versatility of the 1H-indazole scaffold has been demonstrated in the development of inhibitors for a range of other kinases, including AXL, PAK1, and FGFR.

AXL Kinase: A receptor tyrosine kinase in the TAM family, AXL's upregulation is associated
with poor prognosis and drug resistance in many cancers. Its signaling impacts cell survival,
migration, and proliferation through pathways like PI3K/AKT and MAPK/ERK.[11][12][13]



- PAK1 Kinase: p21-activated kinase 1 (PAK1) is linked to tumor progression, migration, and invasion.[14]
- FGFR: Fibroblast growth factor receptors are key players in cell proliferation and differentiation, and their aberrant activation is linked to cancer.[1]

Summary of Inhibitory Activities

The following table summarizes quantitative data for various anticancer agents derived from 1H-indazole scaffolds, illustrating the evolution from initial hits to potent inhibitors.

Compound Class/Derivativ e	Target Kinase	Reported Activity (IC50)	Cell Line (for cellular activity)	Reference
N-(4- fluorobenzyl)-1H- indazol-6-amine	Not Specified	14.3 μM (antiproliferative)	HCT116 (colorectal)	[15]
1H- benzo[d]imidazol -2-yl)-1H-indazol (Cmpd 32)	PDK1	80 nM	-	[10]
1H- benzo[d]imidazol -2-yl)-1H-indazol (Cmpd 35)	PDK1	94 nM	-	[10]
1H-indazole-3- carboxamide (Cmpd 30I)	PAK1	9.8 nM	-	[14]
1H-indazol-3- amine derivative (Cmpd 89)	Bcr-AblT315I	0.45 μΜ	K562 (leukemia)	[1]
Piperazine- indazole hybrid (Cmpd 6o)	Not Specified	5.15 μM (antiproliferative)	K562 (leukemia)	[3][16]

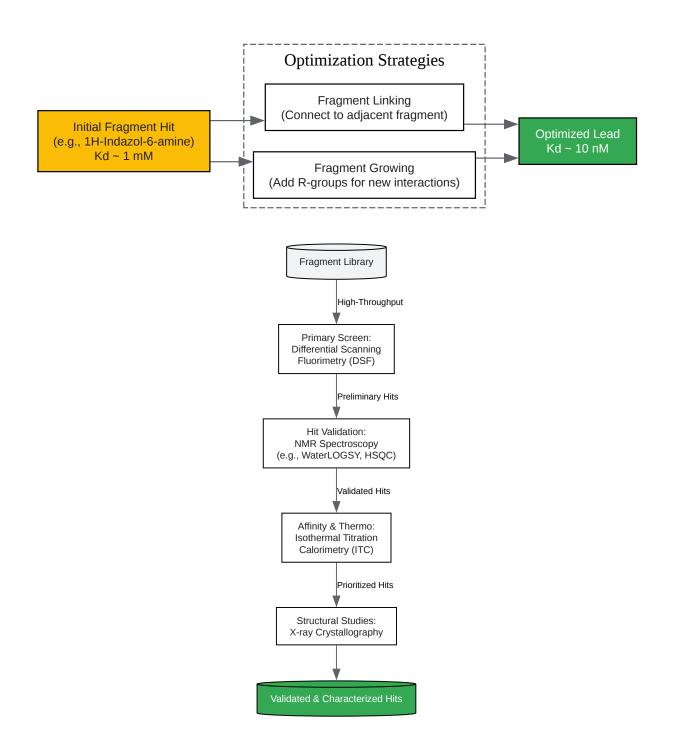


Fragment Optimization Strategies

Once a fragment hit like **1H-Indazol-6-amine** is identified and its binding mode is determined (typically by X-ray crystallography), the next step is to increase its affinity. Two common strategies are employed:

- Fragment Growing: This involves adding chemical substituents to the core fragment to make new interactions with unoccupied pockets of the binding site.[4][5][17]
- Fragment Linking: This strategy is used when two different fragments are found to bind in adjacent pockets. A chemical linker is designed to connect them into a single, higher-affinity molecule.[18][19]





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